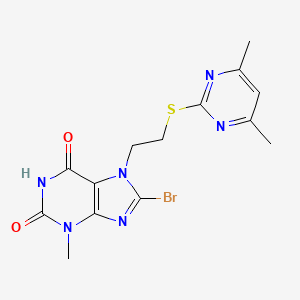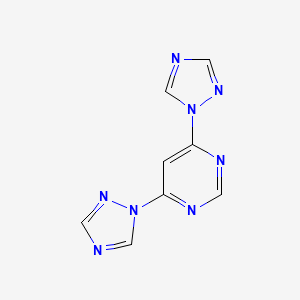
N-(4-(N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)isobutyramide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wissenschaftliche Forschungsanwendungen
Fluorescent Molecular Probes
N-(4-(N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)isobutyramide and similar compounds exhibit properties valuable in the development of fluorescent molecular probes. These compounds show strong solvent-dependent fluorescence, correlated with solvent polarity, arising from intramolecular charge transfer. Their fluorescence-environment dependence, long emission wavelengths, high fluorescence quantum yields, and large Stokes shifts make them suitable for creating ultrasensitive probes for studying biological events and processes (Diwu et al., 1997).
Corrosion Inhibition
Derivatives of this compound, specifically thiophene Schiff base compounds, have been investigated for their ability to inhibit corrosion on mild steel surfaces in acidic solutions. These studies reveal that such compounds are effective corrosion inhibitors, with efficiency increasing alongside inhibitor concentration. Their adsorption on steel surfaces complies with Langmuir’s isotherm, highlighting their potential in protecting metals against corrosion in industrial applications (Daoud et al., 2014).
Tautomeric Behavior and Spectroscopic Analysis
Research into sulfonamide derivatives, including those similar to this compound, has explored their tautomeric behavior using spectroscopic methods. These studies are crucial in understanding the pharmaceutical and biological activities of such compounds, as molecular conformation significantly impacts these properties. Through infrared and nuclear magnetic resonance spectroscopy, insights into the tautomeric forms of these molecules enhance our understanding of their behavior in biological systems (Erturk et al., 2016).
Antimicrobial Activity
Compounds structurally related to this compound have been synthesized and assessed for their antimicrobial efficacy against a variety of bacterial and fungal pathogens. Notably, certain derivatives exhibited potent activity, surpassing that of reference drugs, against Gram-positive and Gram-negative bacteria as well as fungi. This demonstrates their potential as leads in the development of new antimicrobial agents (Ghorab et al., 2017).
Eigenschaften
IUPAC Name |
N-[4-[[2-(dimethylamino)-2-thiophen-3-ylethyl]sulfamoyl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S2/c1-13(2)18(22)20-15-5-7-16(8-6-15)26(23,24)19-11-17(21(3)4)14-9-10-25-12-14/h5-10,12-13,17,19H,11H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFAVCYAZBBWCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2419458.png)
![(E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenylethenesulfonamide](/img/structure/B2419459.png)

![2-Phenylcyclopenta[b]chromene-1-carbaldehyde](/img/structure/B2419462.png)

![2-[(2-Chlorobenzyl)sulfanyl]-4-(isopropylamino)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2419464.png)
![N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B2419465.png)
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]quinoline-2-carboxylic acid](/img/structure/B2419467.png)
![5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2419468.png)


![1-(2-Ethoxyethyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2419472.png)


